4-chloro-N-(6-chloropyridin-3-yl)benzamide, also known as ICA 110381, is a synthetic compound that functions primarily as an opener of KCNQ (potassium channel) channels, specifically targeting the KCNQ2 and KCNQ3 subtypes. This compound has gained attention in scientific research for its significant anticonvulsant properties, making it a valuable tool in the study of seizure disorders and related neurological conditions.
The compound is classified under the category of benzamides, which are derivatives of benzoic acid that contain an amide functional group. It is also recognized for its chlorinated pyridine structure, which contributes to its biological activity. The IUPAC name for this compound is 4-chloro-N-(6-chloropyridin-3-yl)benzamide, with the molecular formula and a molecular weight of 269.11 g/mol.
The synthesis of 4-chloro-N-(6-chloropyridin-3-yl)benzamide typically involves the reaction between 4-chlorobenzoyl chloride and 6-chloro-3-aminopyridine. This reaction is performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The general procedure includes:
In industrial settings, this synthesis can be scaled up using automated reactors to ensure consistent quality and yield, optimizing reaction conditions to minimize by-products.
The molecular structure of 4-chloro-N-(6-chloropyridin-3-yl)benzamide features a benzamide core substituted with chlorine atoms on both the benzene ring and the pyridine ring. The structural representation can be described as follows:
InChI=1S/C12H8Cl2N2O/c13-9-3-1-8(2-4-9)12(17)16-10-5-6-11(14)15-7-10/h1-7H,(H,16,17)
FOYOGIUAMYSVIT-UHFFFAOYSA-N
The compound exhibits a planar structure due to conjugation between the aromatic rings, which enhances its interaction with biological targets.
4-chloro-N-(6-chloropyridin-3-yl)benzamide can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are significant for developing derivatives with enhanced biological activity or altered pharmacological profiles.
The mechanism of action of 4-chloro-N-(6-chloropyridin-3-yl)benzamide primarily involves its role as a KCNQ channel opener. By binding to these voltage-gated potassium channels, it stabilizes their open state, facilitating potassium ion flow across cell membranes. This action leads to hyperpolarization of neuronal membranes, reducing excitability and potentially mitigating seizures.
Research indicates that compounds acting on KCNQ channels may provide therapeutic benefits in treating epilepsy and other neurological disorders due to their ability to modulate neuronal firing rates effectively.
The physical properties of 4-chloro-N-(6-chloropyridin-3-yl)benzamide include:
Key chemical properties include:
These properties are crucial for determining suitable experimental conditions for its use in biological assays and pharmaceutical formulations.
4-chloro-N-(6-chloropyridin-3-yl)benzamide has several applications in scientific research:
CAS No.: 29741-10-4
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6